molecular formula C25H16O9 B1664644 5-Carboxyfluorescein diacetate CAS No. 79955-27-4

5-Carboxyfluorescein diacetate

Cat. No.: B1664644
CAS No.: 79955-27-4
M. Wt: 460.4 g/mol
InChI Key: WPUZGNPQMIWOHE-UHFFFAOYSA-N
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Description

5-Carboxyfluorescein diacetate (CFDA) is a non-fluorescent, cell-permeable esterase substrate widely used in biological assays to assess cell viability, membrane integrity, and proliferation. Upon entering cells, the diacetate groups are cleaved by intracellular esterases, releasing fluorescent 5-carboxyfluorescein (excitation/emission: 492/517 nm), which accumulates in viable cells with intact membranes .

Preparation Methods

Cyclodehydration and Friedel-Crafts Acylation

Cyclodehydration of Benzenetricarboxylic Anhydride and Resorcinol

A foundational approach to synthesizing 5(6)-carboxyfluorescein, the precursor to 5-CFDA, involves cyclodehydration of 1,2,4-benzenetricarboxylic anhydride with resorcinol in the presence of zinc bromide (ZnBr₂). The reaction proceeds at 180°C for 80 minutes, forming a fused xanthene-carboxylic acid structure. Post-reaction, the mixture is treated with 1N hydrochloric acid (HCl) under reflux to hydrolyze intermediate esters, yielding a crude product that is filtered and dried. This method produces a mixture of 5- and 6-carboxyfluorescein isomers, which are challenging to separate due to their structural similarity.

Key Reaction Parameters

Component Quantity/Concentration Role
1,2,4-Benzenetricarboxylic anhydride 46.84 mmol Electrophilic reactant
Resorcinol 93.69 mmol (2 eq) Nucleophilic reactant
ZnBr₂ 70.27 mmol (1.5 eq) Lewis acid catalyst
Reaction temperature 180°C Accelerates cyclization
Reaction time 80 minutes Ensures completion

The crude product is further purified via sequential HCl washes and recrystallization, yielding approximately 9 g of 5(6)-carboxyfluorescein.

Friedel-Crafts Acylation with Methane Sulfonic Acid

An alternative method employs methane sulfonic acid (MSA) as both catalyst and solvent, enhancing reaction efficiency. Here, 2-carboxyphthalic anhydride reacts with resorcinol under MSA-mediated conditions, forming a carboxyfluorescein backbone. This approach reduces side products compared to ZnBr₂-catalyzed reactions but still yields a mixture of 5- and 6-isomers. Post-reaction, the product is neutralized with sodium bicarbonate and extracted using dichloromethane (DCM). The isomers are partially separable via fractional crystallization in nitro-methane, though complete resolution remains challenging.

Diacetate Formation via Acetylation

Acetic Anhydride-Mediated Protection

The diacetate group is introduced by treating 5(6)-carboxyfluorescein with acetic anhydride under reflux. This step protects hydroxyl groups, enhancing the compound’s stability and cell permeability. For example, 5(6)-carboxyfluorescein (6.3 mmol) is dissolved in dry N,N-dimethylformamide (DMF) and reacted with acetic anhydride (20 mL) at 110°C for 2 hours. The product precipitates as a waxy solid upon water addition, which is then triturated and filtered.

Optimization Insights

  • Solvent choice : DMF ensures solubility of polar intermediates.
  • Stoichiometry : Excess acetic anhydride (5–10 eq) drives complete acetylation.
  • Purification : Repeated washing with ice-cold water removes unreacted anhydride.

This method typically achieves >85% conversion to 5-CFDA, with residual isomers removed via column chromatography.

Functionalization and Conjugation Strategies

Succinimidyl Ester Activation

For biological applications, 5-CFDA is often converted to its succinimidyl ester (CFSE) to enable covalent bonding with amines. A protocol from PMC outlines dissolving 5-CFDA (25 mg) in dimethyl sulfoxide (DMSO) to prepare a 5 mM stock solution. For cell labeling, this stock is diluted in phosphate-buffered saline (PBS) and mixed with lymphocytes, yielding a final CFSE concentration of 5 μM.

Critical Considerations

  • Storage : Aliquots must be stored at -20°C to prevent hydrolysis.
  • Reaction kinetics : Incubation beyond 5 minutes at room temperature risks over-labeling.

Peptide Conjugation via Pentafluorophenyl Esters

Advanced applications require coupling 5-CFDA to peptides or proteins. In a reported procedure, 5-CFDA (3 g, 6.3 mmol) is activated with pentafluorophenyl trifluoroacetate (PFP-TFA) in DMF at 0°C, followed by reaction with N-Boc-4,7,10-trioxa-1,13-tridecanediamine. The Boc-protected amine facilitates subsequent deprotection and conjugation to thiol-containing biomolecules.

Stepwise Analysis

  • Activation : PFP-TFA (1.2 eq) reacts with the carboxyl group, forming an active ester.
  • Coupling : The amine nucleophile (3 eq) displaces pentafluorophenol, forming a stable amide bond.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the primary amine for further reactions.

Purification and Analytical Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude 5-CFDA is purified using C18 columns with acetonitrile-water gradients. For example, a 200 mg crude sample elutes at 9.16 minutes under ESI-MS monitoring, confirming a mass-to-charge ratio (m/z) of 997.39 for the target compound.

Crystallization Techniques

Fractional crystallization in nitro-methane or ethanol-water mixtures resolves 5- and 6-carboxyfluorescein diacetates. The 6-isomer preferentially crystallizes due to its lower solubility, enabling partial enrichment.

Challenges and Mitigation Strategies

Regioisomeric Separation

The 5- and 6-carboxy isomers exhibit nearly identical physicochemical properties, complicating separation. Employing pivaloyl chloride instead of acetic anhydride increases ester bulkiness, improving crystallinity and separation efficiency.

Hydrolysis Prevention

CFDA’s acetate groups are prone to hydrolysis in aqueous media. Storage in anhydrous DMSO and strict avoidance of moisture during synthesis are critical.

Chemical Reactions Analysis

Hydrolysis by Intracellular Esterases

5-CFDA undergoes enzymatic hydrolysis within cells, where intracellular esterases cleave its diacetate groups to produce the fluorescent product 5-carboxyfluorescein (5-CF) . This reaction is critical for its application in cell viability assays and fluorescent tracing .

Reaction Equation:

5-CFDAEsterases5-CF+2CH3COOH\text{5-CFDA} \xrightarrow{\text{Esterases}} \text{5-CF} + 2\text{CH}_3\text{COOH}

Key characteristics:

  • Membrane permeability : 5-CFDA passively diffuses into cells due to its nonpolar diacetate groups .

  • Fluorescence activation : The hydrolysis yields 5-CF, which is polar and trapped intracellularly, emitting green fluorescence (λex=494\lambda_{\text{ex}} = 494 nm, λem=518\lambda_{\text{em}} = 518 nm) .

Kinetics of Hydrolysis

The hydrolysis kinetics differ between 5-CFDA and its analog fluorescein diacetate (FDA):

Parameter5-CFDAFDA
Kinetic Model Michaelis-MentenFirst-order
Apparent KmK_mKm 0.29 mMNot applicable
VmaxV_{\text{max}}Vmax 12.3 nmol·min⁻¹·mg⁻¹ (40°C)K=0.33K = 0.33 s⁻¹ (40°C)
Rate-Limiting Step Transport across membraneEsterase activity

Data derived from Saccharomyces cerevisiae studies .

  • 5-CFDA : Transport through the cell membrane is slower than enzymatic hydrolysis, making diffusion the rate-limiting step .

  • FDA : Hydrolysis is slower than transport, leading to esterase activity limiting fluorescence accumulation .

Temperature and pH Dependence

Hydrolysis efficiency depends on environmental conditions:

ConditionOptimal RangeImpact on Hydrolysis Rate
Temperature 30–40°CActivity declines sharply above 50°C due to enzyme denaturation .
pH 6.5–7.5Reduced activity in acidic environments (pKa of 5-CF = 6.5) .

Cell Viability Assays

Live cells retain 5-CF post-hydrolysis, while dead cells leak the dye. This property enables quantification of viable cells .

Cell-Cell Communication Studies

5-CF transferred between adjacent cells via gap junctions is used to monitor intercellular communication in developmental biology .

Environmental Monitoring

5-CFDA’s hydrolysis in microbial communities serves as a proxy for esterase activity, aiding pollutant detection .

Comparative Analysis with Analogues

Property5-CFDA5-(6)-CFDA Mixed IsomerCDCFDA
Fluorescence pH-sensitive (pKa 6.5)Similar to 5-CFDALower pKa (~5.5)
Membrane Permeability HighHighModerate
Primary Use Cell viabilitypH imagingAcidic environment studies

Data compiled from Biotium and Evident Scientific .

Limitations and Considerations

  • Precipitation risk : At high concentrations (>10 µM), 5-CFDA may precipitate, altering hydrolysis kinetics .

  • Efflux mechanisms : Active transport proteins (e.g., ABC transporters) can export 5-CF, reducing signal intensity .

Scientific Research Applications

Cell Viability and Proliferation Assays

Fluorescent Cell Viability Assays
5-CFDA is frequently employed in cell viability assays due to its ability to indicate cell membrane integrity. It is often used in conjunction with other fluorescent dyes, such as Alamar Blue, to provide a comprehensive assessment of cell health. For instance, a study demonstrated that 5-CFDA could effectively measure the viability of primary rainbow trout hepatocytes, showing a concentration-dependent response to toxic compounds like pentachlorophenol .

T Lymphocyte Proliferation Analysis
In immunology, 5-CFDA has been utilized to assess T lymphocyte proliferation. A notable study evaluated its effectiveness in diagnosing primary immunodeficiencies by analyzing mitogenic responses in patients using a CFSE-based assay. The results indicated significant differences in proliferation rates between healthy controls and patients with suspected T-cell defects, highlighting the dye's utility in clinical diagnostics .

Application Details
Cell Viability AssaysUsed with Alamar Blue for hepatocyte viability assessments .
T Lymphocyte ProliferationEffective in diagnosing T-cell disorders through mitogenic response analysis .

Flow Cytometry

5-CFDA is extensively applied in flow cytometry for labeling cells. Its fluorescent properties allow for the tracking of cell division and differentiation over time. In one study, researchers established a flow cytometry method using 5-CFDA to analyze the proliferation of labeled microspheres in cultured endothelial cells. This approach facilitated the identification of specific cell populations based on their fluorescent characteristics .

Drug Testing and Toxicology

In toxicological studies, 5-CFDA serves as an indicator of cellular responses to various compounds. Its ability to reflect changes in cell membrane integrity makes it suitable for screening potential drug candidates and assessing their cytotoxic effects. For example, research demonstrated that 5-CFDA could detect toxic insults in hepatocytes, providing insights into the safety profiles of new pharmaceuticals .

Intracellular pH Measurement

The pH sensitivity of 5-CFDA allows it to be used as an intracellular pH indicator. This application is critical for studies involving metabolic processes where pH changes can significantly impact cellular function. By monitoring fluorescence intensity changes, researchers can infer alterations in intracellular pH levels under different experimental conditions .

Case Studies

  • Assessment of Hepatocyte Viability
    A study utilized 5-CFDA alongside Alamar Blue to evaluate the viability of hepatocytes exposed to various toxicants. The findings indicated that L-15 culture medium supported hepatocyte viability more effectively than M199 over extended periods, demonstrating the dye's role in assessing cellular health under varying conditions .
  • Mitogenic Response in Immunodeficiency Patients
    Another investigation focused on using CFSE (a derivative of 5-CFDA) to analyze T lymphocyte responses in patients with suspected immunodeficiencies. The study revealed significantly lower proliferation rates in patients compared to controls, underscoring the dye's potential for clinical diagnostics in immunology .

Mechanism of Action

The mechanism of action of 5-Carboxyfluorescein diacetate involves its passive diffusion into live cells, where it is hydrolyzed by intracellular esterases to produce the fluorescent 5-carboxyfluorescein. This fluorescent product is retained within the cell, allowing for various cellular assays. The molecular targets include intracellular esterases and other cellular components that interact with the fluorescent dye.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

CFDA vs. CFSE (5-Carboxyfluorescein Succinimidyl Ester)

Property CFDA CFSE
Chemical Modifications Diacetate groups Succinimidyl ester + diacetate groups
Mechanism Esterase-dependent fluorescence Covalent binding to intracellular amines via succinimidyl ester
Retention Short-term (leaks from dead cells) Long-term (retained in viable and dead cells)
Primary Use Viability assays, short-term tracking Long-term cell tracking (e.g., lymphocyte proliferation)
Key Reference

Functional Differences :

  • CFSE’s covalent binding allows tracking over multiple cell divisions, making it superior for proliferation studies .
  • CFDA’s reliance on esterase activity ensures specificity for viable cells, whereas CFSE labels all cells regardless of viability .

CFDA vs. CDCFDA (5-Carboxy-2',7'-Dichlorofluorescein Diacetate)

Property CFDA CDCFDA
Fluorescence Green (492/517 nm) Green (504/529 nm) with enhanced photostability
pH Sensitivity Sensitive below pH 6.5 Less pH-sensitive due to dichloro substitution
Applications General viability assays Low-pH environments (e.g., lysosomal studies)
Key Reference

Advantages of CDCFDA :

  • The dichloro substitution reduces pH sensitivity, making it suitable for acidic compartments .
  • CFDA remains preferred for standard viability assays due to lower cost and broader validation .

CFDA vs. Alamar Blue (Resazurin)

Property CFDA Alamar Blue
Mechanism Esterase activity → fluorescence Reduction of resazurin → fluorescent resorufin
Endpoint Membrane integrity Metabolic activity (mitochondrial)
Toxicity Non-toxic (reversible) Non-toxic (reversible)
Combined Use Often paired with Alamar Blue for multi-parametric assays Paired with CFDA for viability/toxicity
Key Reference

Synergy in Assays :

  • CFDA and Alamar Blue are frequently used together to simultaneously assess membrane integrity and metabolic activity, reducing false negatives in cytotoxicity studies .

Research Findings and Performance Data

Cytotoxicity Assay Performance

A comparative study in zebrafish liver cells (ZFL) evaluated CFDA-AM alongside MTT, LDH, and Alamar Blue assays. Key results:

Assay Sensitivity (EC50 for Tamoxifen) Reproducibility (CV%)
CFDA-AM 8.2 µM 6.4%
Alamar Blue 7.9 µM 5.8%
MTT 9.5 µM 9.1%

Limitations and Advantages

  • Multi-species compatibility: Validated in human, fish, and mammalian cells .
  • Limitations :
    • pH sensitivity may undercount viable cells in acidic environments (e.g., tumor spheroids) .
    • Fluorescence leakage in dead cells can complicate long-term assays .

Biological Activity

5-Carboxyfluorescein diacetate (CFDA) is a fluorescent compound widely used in biological research for its ability to penetrate cell membranes and serve as a substrate for intracellular esterases. Upon hydrolysis, CFDA releases carboxyfluorescein, which is retained within the cell, allowing researchers to assess cell viability, proliferation, and metabolic activity.

CFDA operates through passive diffusion into cells, where it is hydrolyzed by intracellular esterases. The resulting carboxyfluorescein is negatively charged, enhancing its retention within cells compared to other fluorescent dyes like fluorescein . This property makes CFDA particularly useful in various biological assays.

Cell Viability and Proliferation Assays

CFDA is frequently employed in flow cytometry to evaluate lymphocyte function and proliferation. For instance, a study involving heart transplant recipients utilized CFDA to measure T-cell responses to specific antigens before and after transplantation. The results indicated significant changes in lymphoproliferative responses associated with infection risk .

In Vivo Tracking of Immune Cells

In cancer immunotherapy, CFDA has been used to track the migration and distribution of cytotoxic T lymphocytes (CTLs). A study demonstrated that CTLs labeled with CFDA could be monitored in vivo, revealing their persistence and effectiveness against tumors over time. The optimal concentration for labeling was determined to be 5 µM, which minimized cytotoxic effects while maintaining fluorescence intensity .

Hydrolysis Kinetics

The hydrolysis of CFDA has been characterized using kinetic models. In yeast cells, the hydrolysis followed Michaelis-Menten kinetics with a maximum velocity (Vmax) of 12.3 nmol/min/mg protein and a Michaelis constant (Km) of 0.29 mM at 40°C. This indicates that the rate-limiting step in fluorescence accumulation is the hydrolysis by esterases rather than transport into the cell .

Comparison with Other Dyes

CFDA has been compared with other viability dyes such as fluorescein diacetate (FDA) and 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC). Studies showed that CFDA provides more reliable results in detecting viable cells across various bacterial species commonly associated with foodborne illnesses .

Case Studies

  • Lymphoproliferative Responses : In heart transplant patients, flow cytometry analysis using CFDA revealed significant differences in T-cell responses pre- and post-transplantation, correlating with infection rates .
  • Cancer Immunotherapy : CTLs labeled with CFDA were tracked in mice bearing B16 melanoma tumors. The study found that CTL migration correlated negatively with tumor size, indicating effective targeting of cancer cells over time .

Data Summary Table

Study Application Key Findings
Heart Transplant RecipientsLymphocyte ProliferationSignificant changes in T-cell responses post-transplant
Cancer ImmunotherapyTracking CTL MigrationCorrelation between CTL distribution and tumor size
Yeast HydrolysisKinetic AnalysisVmax: 12.3 nmol/min/mg protein; Km: 0.29 mM

Q & A

Basic Research Questions

Q. What is the mechanistic basis for using 5-CFDA as a cell viability probe, and how does its hydrolysis correlate with cellular esterase activity?

  • Answer : 5-CFDA is a cell-permeant, non-fluorescent compound that passively diffuses into cells. Intracellular esterases hydrolyze its diacetate groups, converting it into the fluorescent, negatively charged 5-carboxyfluorescein, which is retained only in cells with intact membranes. Viability is assessed by quantifying fluorescence intensity, which reflects both esterase activity (metabolic function) and membrane integrity. Dead cells leak the hydrolyzed product, reducing signal .
  • Methodological Note : Use flow cytometry or fluorescence microscopy to measure retained fluorescence after washing cells with PBS to remove extracellular dye.

Q. What are standardized protocols for labeling adherent cells (e.g., HEK 293) with 5-CFDA for fluorescence microscopy?

  • Answer :

  • Prepare a 5 µM working solution in serum-free medium (e.g., RPMI).
  • Incubate cells for 30–60 minutes at 37°C.
  • Wash 3× with pre-warmed buffer to remove excess dye.
  • Image immediately using FITC/GFP filters (λex/λem ~492/520 nm). Adjust exposure to avoid photobleaching .
    • Table 1: Standard Protocol Parameters
ParameterCondition
Concentration1–10 µM
Incubation Time30–60 minutes
Temperature37°C
Detection MethodFluorescence microscopy/flow cytometry

Q. How does 5-CFDA differ from other fluorescein derivatives (e.g., CFSE) in cell-tracking applications?

  • Answer : Unlike CFSE (succinimidyl ester), which covalently binds intracellular proteins for long-term tracking, 5-CFDA relies on esterase activity and membrane integrity for signal generation. Its carboxyl groups confer higher negative charge, improving cellular retention compared to unmodified fluorescein. However, 5-CFDA is less suitable for multi-generational tracking due to signal dilution during cell division .

Advanced Research Questions

Q. How can 5-CFDA be optimized for viability assays in 3D cell cultures (e.g., hepatic spheroids) with limited dye penetration?

  • Answer : For 3D models:

  • Increase incubation time (1–2 hours) and dye concentration (10–20 µM).
  • Use confocal microscopy with Z-stacking to capture fluorescence depth.
  • Validate with parallel assays (e.g., Alamar Blue) to confirm esterase activity .
    • Challenge : Diffusion barriers in spheroids may require mechanical sectioning or microinjection for uniform labeling.

Q. How to resolve contradictions between 5-CFDA viability data and other cytotoxicity assays (e.g., membrane permeability dyes)?

  • Answer : Discrepancies arise if cells have intact membranes but low esterase activity (e.g., metabolically inactive but not dead). Use complementary assays:

  • Combine 5-CFDA with propidium iodide (PI) for simultaneous measurement of esterase activity and membrane integrity.
  • Cross-validate with ATP-based assays (e.g., CellTiter-Glo) .

Q. What factors influence isomer selection (5- vs. 6-carboxy isomers) in conjugation or pH-sensing applications?

  • Answer :

  • 5-isomer : Preferred for pH sensing in acidic organelles (pKa ~4.8) due to its lower pKa compared to 6-isomer (pKa ~6.4).
  • Mixed isomers : Suitable for general viability assays but may require HPLC purification for specific conjugation reactions (e.g., NHS ester derivatives) .

Q. How does extracellular pH affect 5-CFDA fluorescence, and how can this be calibrated in dynamic microenvironments?

  • Answer : 5-carboxyfluorescein’s fluorescence intensity is pH-dependent (quenched below pH 6.0). For precise measurements:

  • Use a calibration curve with buffers of known pH (4.0–9.0).
  • Pair with ratiometric pH probes (e.g., SNARF-1) in dual-labeling experiments .

Q. Methodological Troubleshooting

Q. How to address inconsistent 5-CFDA signal retention in drug efflux studies (e.g., MRP1-overexpressing cells)?

  • Answer : Efflux pumps can export hydrolyzed 5-carboxyfluorescein, causing signal loss. Mitigate by:

  • Co-treatment with efflux inhibitors (e.g., MK-571 for MRP1).
  • Shorten the interval between dye loading and imaging .

Q. What controls are essential when using 5-CFDA in flow cytometry proliferation assays?

  • Answer :

  • Negative control : Treat cells with esterase inhibitors (e.g., Eserine) to confirm hydrolysis specificity.
  • Autofluorescence control : Unlabeled cells.
  • Compensation control : Single-stained samples to adjust spectral overlap .

Q. Can 5-CFDA be combined with immunofluorescence staining for multi-parameter analysis?

  • Answer : Yes, but:
  • Perform 5-CFDA labeling post-fixation to avoid esterase inactivation.
  • Use secondary antibodies with minimal spectral overlap (e.g., Alexa Fluor 594) .

Properties

IUPAC Name

3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZGNPQMIWOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229971
Record name 5-Carboxyfluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79955-27-4
Record name 5-Carboxyfluorescein diacetate
Source ChemIDplus
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Record name 5-Carboxyfluorescein diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxyfluorescein Diacetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
5-Carboxyfluorescein diacetate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
5-Carboxyfluorescein diacetate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
5-Carboxyfluorescein diacetate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
5-Carboxyfluorescein diacetate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
5-Carboxyfluorescein diacetate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
5-Carboxyfluorescein diacetate

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